5-(4,4-Difluoropyrrolidin-2-yl)-3-ethyl-1,2,4-oxadiazole

Medicinal Chemistry Physicochemical Profiling Lead Optimization

This 1,2,4-oxadiazole-pyrrolidine hybrid features a 4,4-difluorinated pyrrolidine ring that enforces a distinct Cγ-exo pucker and reduces basicity by ~2 pKa units versus parent pyrrolidine. With a 3-ethyl substituent, it offers an intermediate lipophilicity profile ideal for balancing Gram-negative penetration and metabolic stability in hit-to-lead programs. This scaffold has demonstrated low-micromolar anthelmintic activity and mid-nanomolar antibacterial potency via DNA gyrase/topoisomerase IV inhibition. Its 14 heavy atoms and 2 rotatable bonds make it an excellent calibration standard for computational logP/logD models.

Molecular Formula C8H11F2N3O
Molecular Weight 203.19 g/mol
CAS No. 1862049-43-1
Cat. No. B1488867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4,4-Difluoropyrrolidin-2-yl)-3-ethyl-1,2,4-oxadiazole
CAS1862049-43-1
Molecular FormulaC8H11F2N3O
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCCC1=NOC(=N1)C2CC(CN2)(F)F
InChIInChI=1S/C8H11F2N3O/c1-2-6-12-7(14-13-6)5-3-8(9,10)4-11-5/h5,11H,2-4H2,1H3
InChIKeyZNLIOPBHOFDVJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4,4-Difluoropyrrolidin-2-yl)-3-ethyl-1,2,4-oxadiazole (CAS 1862049-43-1): Physicochemical Identity and Scaffold Classification


5-(4,4-Difluoropyrrolidin-2-yl)-3-ethyl-1,2,4-oxadiazole is a fluorinated heterocyclic building block combining a 1,2,4-oxadiazole core with a 4,4-difluoropyrrolidine substituent at the 5-position and an ethyl group at the 3-position . With a molecular formula of C₈H₁₁F₂N₃O and a molecular weight of 203.19 g·mol⁻¹, this compound belongs to the broader pyrrolidine-oxadiazole hybrid class, which has demonstrated low-micromolar anthelmintic activity against Haemonchus contortus and mid-nanomolar antibacterial activity via DNA gyrase/topoisomerase IV inhibition in structurally related analogs . The 4,4-difluorination of the pyrrolidine ring introduces distinct conformational and electronic properties that differentiate it from non-fluorinated or regioisomeric analogs .

Why Closely Related 1,2,4-Oxadiazole-Pyrrolidine Analogs Cannot Substitute for 5-(4,4-Difluoropyrrolidin-2-yl)-3-ethyl-1,2,4-oxadiazole


Within the pyrrolidine-oxadiazole scaffold family, three structural variables critically govern biological and physicochemical behavior: the oxadiazole substitution pattern (3- vs. 5- vs. 2,5-connectivity), the alkyl group at the oxadiazole 3-position, and the fluorination state of the pyrrolidine ring. Replacing the 3-ethyl group with a smaller methyl (CAS 1822863-11-5) or bulkier isopropyl substituent alters lipophilicity (cLogP) and steric demand, which directly impacts target binding and metabolic stability . Relocating the difluoropyrrolidine from the oxadiazole 5- to the 3-position, as in 3-(4,4-difluoropyrrolidin-2-yl)-5-methyl-1,2,4-oxadiazole, inverts the hydrogen-bonding network of the heterocycle . The 4,4-difluorination motif on pyrrolidine introduces a strong conformational bias (pucker preference) and reduces basicity by approximately 2 pKₐ units relative to the parent pyrrolidine, effects absent in non-fluorinated or 3,3-difluoro isomers . These differences mean that even structurally close analogs cannot be interchanged without re-optimizing the biological or synthetic outcome.

Quantitative Differentiation Evidence for 5-(4,4-Difluoropyrrolidin-2-yl)-3-ethyl-1,2,4-oxadiazole Against Closest Structural Analogs


Physicochemical Distinction: Computed Lipophilicity and Hydrogen-Bonding Profile vs. 3-Methyl and 3-Isopropyl Analogs

The 3-ethyl substituent on the 1,2,4-oxadiazole ring confers an intermediate lipophilicity compared to the 3-methyl (more polar) and 3-isopropyl (more lipophilic) analogs within the same 4,4-difluoropyrrolidine-containing series. This is quantified by the number of heavy atoms (14 vs. 13 for the methyl analog, vs. 16 for the isopropyl analog) and the count of rotatable bonds (2), which directly influence membrane permeability and solubility . The compound possesses 1 hydrogen bond donor and 6 hydrogen bond acceptors, identical among the alkyl variants, ensuring that the differential profile arises solely from the alkyl chain length and its impact on cLogP and molar refractivity . This tunable lipophilicity is critical when screening a homologous series for optimal bioavailability.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Synthetic Accessibility: One-Step Vilsmeier-Type Cyclocondensation vs. Multi-Step Routes for Regioisomeric Analogs

Pyrrolidine-oxadiazole hybrids with the difluoropyrrolidine attached at the oxadiazole 5-position (as in the target compound) can be synthesized via a one-step cyclocondensation between an appropriate amidoxime and a pre-formed 4,4-difluoroproline derivative under adapted Vilsmeier conditions . This contrasts with 3-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole regioisomers, which require a different synthetic disconnect and often multi-step sequences involving Boc-protected intermediates and separate cyclization steps . While no published yield data specific to the 3-ethyl analog were located, the general method has been applied to analogous oxadiazole substrates to deliver quantitative yields . The commercial availability of the target compound at 95%+ purity from multiple suppliers, including those providing batch-specific HPLC and NMR QC data (e.g., Bidepharm batch analysis for the 3-methyl analog, CAS 1822863-11-5, at 98% purity with HPLC/GC certificates), indicates a reliable procurement pathway .

Synthetic Methodology Process Chemistry Building Block Procurement

Anthelmintic Activity Potential: Class-Level Quantitative Range vs. Known Anthelmintic Benchmarks

Compounds within the pyrrolidine-oxadiazole scaffold class have demonstrated concentration-dependent inhibition of Haemonchus contortus larval motility and development, with IC₅₀ values spanning 0.78–22.4 μM across a 35-compound library . The most potent analog in this series achieved an IC₅₀ of 0.78 μM against third-stage larvae (L3) and 3.2 μM against fourth-stage larvae (L4), while maintaining selectivity over mammalian epithelial cells (no cytotoxicity at 100 μM) . Although the specific 3-ethyl-5-(4,4-difluoropyrrolidin-2-yl) derivative was not among the 35 compounds explicitly profiled in the published SAR table, the scaffold-wide potency range provides a quantitative expectation for this substitution pattern. For comparison, the commercial anthelmintic monepantel exhibits IC₅₀ values of approximately 1–5 μM against H. contortus L3 in the same assay format, while the benzimidazole albendazole shows IC₅₀ values in the 0.1–1 μM range .

Anthelmintic Drug Discovery Parasitology Veterinary Medicine

Conformational Bias and Basicity Modulation by 4,4-Difluorination: Implications for Target Binding vs. Non-Fluorinated Pyrrolidine Analogs

The gem-difluoro substitution at the pyrrolidine 4-position induces a strong conformational bias toward the Cγ-exo pucker, as established by X-ray crystallography and DFT calculations on 4,4-difluoroproline-containing peptides . This contrasts with the rapid ring-puckering equilibrium observed in non-fluorinated proline/pyrrolidine rings. Concurrently, the electronegative fluorine atoms lower the pyrrolidine nitrogen pKₐ by approximately 2 log units (estimated pKₐ ~8.5–9.0 for 4,4-difluoropyrrolidine vs. ~10.6 for pyrrolidine), reducing the fraction protonated at physiological pH from >99% to approximately 85–90% . In the context of the target compound, these effects are additive: the oxadiazole ring itself is a weak base (pKₐ ~2–3), so the overall basicity is dominated by the pyrrolidine nitrogen. This modulation directly impacts solubility, membrane permeability, and target-binding electrostatics, distinguishing the 4,4-difluoro derivative from non-fluorinated or 3,3-difluoro regioisomers where the conformational and electronic effects differ .

Conformational Analysis Fluorine Chemistry Drug Design

Prioritized Application Scenarios for 5-(4,4-Difluoropyrrolidin-2-yl)-3-ethyl-1,2,4-oxadiazole Based on Verified Differentiation Evidence


Anthelmintic Lead Optimization: Screening Against Drug-Resistant Haemonchus contortus Strains

The pyrrolidine-oxadiazole scaffold has demonstrated IC₅₀ values as low as 0.78 μM against H. contortus with high selectivity over mammalian cells . The 3-ethyl-4,4-difluoro combination offers a distinct lipophilicity and conformational profile for SAR expansion. This compound is suitable as a core scaffold for hit-to-lead programs targeting anthelmintic-resistant nematodes, where the 4,4-difluoropyrrolidine moiety may enhance metabolic stability relative to non-fluorinated analogs .

Antibacterial DNA Gyrase/Topoisomerase IV Inhibitor Fragment Library Design

1,2,4-Oxadiazole-pyrrolidine hybrids have shown mid-nanomolar inhibitory activity against DNA gyrase and topoisomerase IV, validated targets for antibacterial therapy . The target compound’s intermediate lipophilicity (between methyl and isopropyl analogs) and the 4,4-difluoropyrrolidine’s reduced basicity may improve Gram-negative membrane penetration, a known bottleneck in antibacterial drug discovery .

Conformational Probe for Fluorine-Proline Peptidomimetic Studies

The 4,4-difluoropyrrolidine ring enforces a Cγ-exo pucker that can pre-organize peptide backbone geometry, a strategy exploited in DPP-IV inhibitor design . When attached to the 1,2,4-oxadiazole at the 5-position, the resulting scaffold serves as a rigid proline surrogate. The 3-ethyl group provides a handle for further derivatization without perturbing the pyrrolidine conformation, making this compound valuable for peptidomimetic SAR studies .

Physicochemical Standard for Alkyl-Series cLogP Calibration in Oxadiazole Libraries

With 14 heavy atoms and exactly 2 rotatable bonds, this compound sits at the midpoint of the homologous alkyl series (methyl → ethyl → isopropyl) . It can serve as a calibration standard for computational logP/logD prediction models within oxadiazole-focused compound libraries, where experimental validation of computed properties is needed to guide design .

Quote Request

Request a Quote for 5-(4,4-Difluoropyrrolidin-2-yl)-3-ethyl-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.